molecular formula C13H16FN5O2 B2620931 5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380141-92-2

5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2620931
CAS No.: 2380141-92-2
M. Wt: 293.302
InChI Key: LLDYWXLPBUQEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine: is a synthetic organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with a fluorine atom and an oxadiazole-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Derivative Formation: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Coupling Reaction: The oxadiazole-piperidine intermediate is then coupled with a fluorinated pyrimidine derivative using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, 5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the oxadiazole-piperidine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)benzene
  • 5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)thiophene

Uniqueness

Compared to similar compounds, 5-Fluoro-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the oxadiazole-piperidine moiety provides specific binding interactions with biological targets.

Properties

IUPAC Name

2-[[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O2/c1-9-17-18-12(20-9)8-19-4-2-11(3-5-19)21-13-15-6-10(14)7-16-13/h6-7,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDYWXLPBUQEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.